molecular formula C23H21NO3S B2644195 (2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705515-01-0

(2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2644195
CAS RN: 1705515-01-0
M. Wt: 391.49
InChI Key: LGYKQWQBTWGQSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzoylphenyl group is likely to be planar due to the conjugation of the benzene ring and the carbonyl group. The furan and thiazepan rings may adopt different conformations depending on the specific conditions .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The benzoyl group may undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The furan ring may participate in electrophilic aromatic substitution reactions, while the thiazepan ring may undergo ring-opening reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group may increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

[2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c25-22(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(26)24-13-12-21(28-16-14-24)20-11-6-15-27-20/h1-11,15,21H,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYKQWQBTWGQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

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